Succinonitrile-1,4-13C4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Succinonitrile-1,4-13C4 is typically synthesized through the hydrocyanation of acrylonitrile. The reaction involves the addition of hydrogen cyanide to acrylonitrile under controlled conditions :
CH2=CHCN+HCN→NCCH2CH2CN
Industrial Production Methods
In industrial settings, the production of succinonitrile involves similar hydrocyanation processes, often optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Succinonitrile-1,4-13C4 undergoes various chemical reactions, including:
Hydrogenation: This reaction converts succinonitrile to putrescine (1,4-diaminobutane) using hydrogen gas and a suitable catalyst.
Oxidation and Reduction: Succinonitrile can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Hydrogenation: Typically involves hydrogen gas and a metal catalyst such as palladium or nickel.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Putrescine: Formed through hydrogenation.
Various nitrile derivatives: Formed through oxidation and reduction reactions.
Scientific Research Applications
Succinonitrile-1,4-13C4 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Mechanism of Action
The mechanism by which succinonitrile-1,4-13C4 exerts its effects is primarily related to its role as an electrolyte in lithium metal batteries. The compound facilitates fast lithium-ion conduction through a one-dimensional hopping pathway, which is stabilized by the molecular structure of succinonitrile . This mechanism is crucial for the high ionic conductivity and stability of the batteries .
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A di-nitrile with three carbon atoms.
Glutaronitrile: A di-nitrile with five carbon atoms.
Adiponitrile: A di-nitrile with six carbon atoms.
Uniqueness
Succinonitrile-1,4-13C4 is unique due to its isotopic labeling, which makes it particularly valuable for research applications involving NMR spectroscopy and metabolic studies. Its high ionic conductivity and thermal stability also make it a preferred choice for use in advanced battery technologies .
Properties
CAS No. |
792906-51-5 |
---|---|
Molecular Formula |
C4H4N2 |
Molecular Weight |
84.059 |
IUPAC Name |
butanedinitrile |
InChI |
InChI=1S/C4H4N2/c5-3-1-2-4-6/h1-2H2/i1+1,2+1,3+1,4+1 |
InChI Key |
IAHFWCOBPZCAEA-JCDJMFQYSA-N |
SMILES |
C(CC#N)C#N |
Synonyms |
Butanedinitrile-1,4-13C4; 1,2-Dicyanoethane-13C4; _x000B_1,2-Ethanedicarbonitrile-13C4; 1,4-Butanedinitrile-13C4; Deprelin-13C4; Dician-13C4; Dinile-13C4; Disuxyl-13C4; 1,2-Dicyanoethane-13C4; Ethylene Cyanide-13C4; Ethylene Dicyanide-13C4; Evanex-13C4; NSC |
Origin of Product |
United States |
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